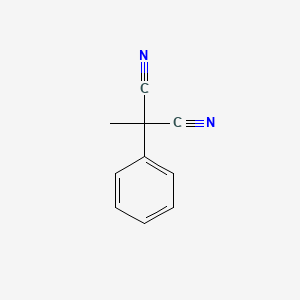
3,5-Dichloro-2-isothiocyanatobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H2Cl2N2S. It is known for its unique structure, which includes both isothiocyanate and nitrile functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-isothiocyanatobenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a thiourea derivative, while reaction with an alcohol may produce a thiocarbamate .
Applications De Recherche Scientifique
3,5-Dichloro-2-isothiocyanatobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-isothiocyanatobenzonitrile involves its reactivity with nucleophiles. The isothiocyanate group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
2,4-Dichloro-6-cyanophenylisothiocyanate: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Its dual functional groups make it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C8H2Cl2N2S |
|---|---|
Poids moléculaire |
229.08 g/mol |
Nom IUPAC |
3,5-dichloro-2-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2Cl2N2S/c9-6-1-5(3-11)8(12-4-13)7(10)2-6/h1-2H |
Clé InChI |
MCXZFZUJSPHSCB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)N=C=S)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)





![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)


